An In-depth Technical Guide to 2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic Acid (CAS 65003-40-9)
An In-depth Technical Guide to 2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic Acid (CAS 65003-40-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid, a key chemical entity in the landscape of medicinal chemistry. As a significant metabolite and synthetic precursor to the widely-used anthelmintic drug, Mebendazole, a thorough understanding of its properties, synthesis, and biological context is crucial for researchers in drug discovery and development. This document delves into the core chemical and biological aspects of this compound, offering field-proven insights and detailed methodologies.
Introduction and Significance
2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid, also known as Mebendazole-5-carboxylic acid, is a heterocyclic organic compound belonging to the benzimidazole class. Its prominence in the scientific community stems primarily from its close relationship with Mebendazole. It serves as a principal metabolite of Mebendazole in vivo and as a crucial intermediate in certain synthetic routes for Mebendazole and its derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. Understanding the characteristics of this specific derivative is therefore of significant interest for the development of new therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid is presented in the table below. These properties are fundamental for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 65003-40-9 | [1][2] |
| Molecular Formula | C₁₀H₉N₃O₄ | [3] |
| Molecular Weight | 235.20 g/mol | |
| Appearance | Solid | |
| Melting Point | 280-286 °C | [4] |
| Solubility | Information not readily available, but expected to have low solubility in water and common organic solvents, similar to other benzimidazole derivatives. | |
| Synonyms | Mebendazole-5-carboxylic acid, Methyl (5-carboxy-2-benzimidazolyl)carbamate | [4] |
Synthesis Methodology
The synthesis of 2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid typically involves the cyclocondensation of a substituted o-phenylenediamine with a reagent that provides the C2-substituent. A robust and commonly employed method is the reaction of 3,4-diaminobenzoic acid with a suitable N-methoxycarbonyl-protected thiourea or a similar reagent.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol describes a representative synthesis of 2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid from 3,4-diaminobenzoic acid.
Materials:
-
3,4-Diaminobenzoic acid
-
N-(Methoxycarbonyl)-S-methylisothiourea (or a similar cyclizing agent)
-
Dimethylformamide (DMF) or a suitable high-boiling solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated carbon
-
Distilled water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminobenzoic acid (1.0 equivalent) in DMF.
-
Addition of Reagent: To the stirred solution, add N-(Methoxycarbonyl)-S-methylisothiourea (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 120-150°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification:
-
Filter the crude product and wash with water.
-
Resuspend the solid in a dilute aqueous solution of sodium hydroxide to form the sodium salt.
-
Treat the solution with activated carbon to decolorize, and then filter.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of 3-4 to precipitate the purified 2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid.[5]
-
Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the purified product under vacuum.
-
Causality behind Experimental Choices:
-
Solvent: A high-boiling polar aprotic solvent like DMF is chosen to ensure the solubility of the reactants and to facilitate the reaction at an elevated temperature, which is necessary for the cyclocondensation to proceed at a reasonable rate.
-
Cyclizing Agent: N-(Methoxycarbonyl)-S-methylisothiourea is an effective reagent for introducing the 2-methoxycarbonylamino group onto the benzimidazole ring. The methylthio group is a good leaving group, facilitating the cyclization.
-
Purification: The acid-base purification strategy is highly effective for this molecule due to the presence of the carboxylic acid group. Conversion to its water-soluble sodium salt allows for the removal of non-acidic impurities, and subsequent precipitation by acidification yields a purer product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are commonly employed.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of 2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (pH adjusted to 2.5-3.5) is often effective for separating benzimidazole derivatives.[6] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 290 nm[7] |
| Column Temperature | 25-30 °C |
Self-Validating System: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness. The inclusion of reference standards of known impurities is crucial for a comprehensive purity assessment.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring, the methyl protons of the methoxycarbonyl group, and the NH protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.[8]
-
¹³C NMR: The carbon NMR spectrum will provide signals for all the unique carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate, as well as the aromatic and aliphatic carbons.[9]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule.[10]
-
N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, broad absorption band around 1700-1725 cm⁻¹.
-
C=O stretch (Carbamate): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O stretch: Bands in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. The expected molecular ion peak [M+H]⁺ would be at m/z 236.20.
Biological Activity and Significance in Drug Development
The primary biological relevance of 2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid is its role as a metabolite of Mebendazole. Mebendazole and other benzimidazoles exert their anthelmintic effect by binding to the β-tubulin subunit of parasitic microtubules, thereby inhibiting their polymerization.[11] This disruption of the cytoskeleton leads to impaired glucose uptake and eventual death of the parasite.[12]
While Mebendazole is an effective anthelmintic, its metabolites, including 2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid, are generally considered to have significantly lower or no anthelmintic activity.[13] This is a critical aspect in understanding the pharmacokinetics and efficacy of Mebendazole.
In the context of drug development, 2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid is a valuable starting material for the synthesis of Mebendazole and other biologically active benzimidazole derivatives. Its bifunctional nature, possessing both a carboxylic acid and a carbamate-protected amino group, allows for a variety of chemical modifications to explore structure-activity relationships. For instance, the carboxylic acid can be converted to esters or amides to modulate the pharmacokinetic properties of the resulting compounds.[14]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its role as a key metabolite of Mebendazole and as a versatile synthetic intermediate underscores its importance. This guide has provided a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its biological context. A thorough understanding of this molecule is essential for researchers aiming to develop new and improved therapeutic agents based on the benzimidazole scaffold.
References
-
Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. (2024). MDPI. [Link]
-
High-performance liquid chromatographic separation and determination of the process related impurities of mebendazole, fenbendazole and albendazole in bulk drugs. (2001). ResearchGate. [Link]
-
A Overview of Pharmacological Activities of Mebendazole as a potential Anthelmintic drug. (2024). IJIRT. [Link]
-
Spectral Assignments and Reference Data. (2005). CONICET. [Link]
-
Mebendazole. (1979). PubMed. [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). [Link]
-
RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. (n.d.). [Link]
-
Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024). [Link]
-
2 - Supporting Information. (n.d.). [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2021). MDPI. [Link]
-
F.T.I.R Spectroscopy of Compound (A1). (n.d.). ResearchGate. [Link]
-
IR spectra of benzimidazole and the complexes. (n.d.). ResearchGate. [Link]
-
Use of Micellar Liquid Chromatography to Determine Mebendazole in Dairy Products and Breeding Waste from Bovine Animals. (2014). PubMed Central. [Link]
-
Mebendazole. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. (2023). Anticancer Research. [Link]
-
Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids: synthons for fluorescent Hx and aza-Hx amides. (2016). Bulgarian Chemical Communications. [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012). ResearchGate. [Link]
-
Carboxy-2-(1– adamantyl)benzimidazole, Ethyl Carboxylate and some Amide Derivatives. (n.d.). [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online. [Link]
-
Table 4 : 1 H-NMR, 13 C-NMR, and Mass spectra for Compounds 5 a -n. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central. [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2022). MDPI. [Link]
-
Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). PubMed. [Link]
-
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019). DergiPark. [Link]
-
Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents. (1994). PubMed. [Link]
-
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022). KOPS. [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2022). Semantic Scholar. [Link]
- Process for the preparation of 5-nitroimidazole-2-carboxylic acids. (n.d.).
Sources
- 1. 2-METHOXYCARBONYLAMINO-3H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID | 65003-40-9 [chemicalbook.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. researchgate.net [researchgate.net]
- 7. Use of Micellar Liquid Chromatography to Determine Mebendazole in Dairy Products and Breeding Waste from Bovine Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijirt.org [ijirt.org]
- 14. Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

